molecular formula C5H8N2O2 B1618445 5-Oxopyrrolidine-2-carboxamide CAS No. 5626-52-8

5-Oxopyrrolidine-2-carboxamide

Cat. No.: B1618445
CAS No.: 5626-52-8
M. Wt: 128.13 g/mol
InChI Key: WGOIHPRRFBCVBZ-UHFFFAOYSA-N
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Description

5-Oxopyrrolidine-2-carboxamide, also known as pyroglutamide, is a derivative of pyroglutamic acid. It is a five-membered lactam with a carboxamide group at the second position and a keto group at the fifth position. This compound is of significant interest due to its versatile applications in medicinal chemistry and its role as a building block in the synthesis of various bioactive molecules .

Scientific Research Applications

5-Oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and bioactive molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Future Directions

The future directions for the study of 5-Oxopyrrolidine-2-carboxamide could involve further exploration of its potential biological activities. For instance, it could be evaluated for its effect on other diseases, in addition to Alzheimer’s disease . Additionally, new synthetic strategies could be developed to improve the efficiency and cost-effectiveness of its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Oxopyrrolidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyroglutamic acid with ammonia or amines under controlled conditions. Another method includes the cyclization of appropriate precursors such as N-acyl-5-oxopyrrolidine-2-carbonitriles in the presence of catalysts like zinc chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of green chemistry principles to minimize environmental impact. For instance, the use of trimethylchlorosilane in the presence of zinc chloride as a catalyst has been reported to yield high purity products efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .

Comparison with Similar Compounds

    Pyrrolidine-2-one: Another five-membered lactam with similar structural features.

    Pyrrolidine-2,5-dione: A compound with both keto groups at the second and fifth positions.

    Prolinol: A derivative of proline with a hydroxyl group.

Uniqueness: 5-Oxopyrrolidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a keto and an amide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOIHPRRFBCVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277633
Record name 5-oxopyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-52-8
Record name 5626-52-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-oxopyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 575 g diethyl glutamate and 700 ml concentrated ammonium hydroxide was stirred for 10 hours, and kept in the freezer at (-20° C.) for 5 hours. The resulting white crystalline solid was filtered, washed with 500 ml ethanol followed by 200 ml ether and dried in a vacuum oven at 70° C. for 16 hours to remove the water of crystallization giving 270 g (78.6%) of white crystalline 2-pyrrolidone-5-carboxamide.
Quantity
575 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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